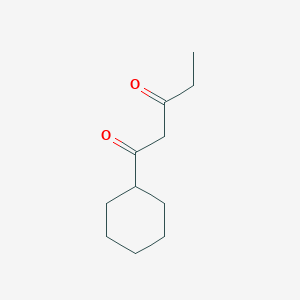

1-cyclohexylpentane-1,3-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-cyclohexylpentane-1,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O2/c1-2-10(12)8-11(13)9-6-4-3-5-7-9/h9H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXPLVRDZCIJGLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CC(=O)C1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of β Diketones in Contemporary Organic and Coordination Chemistry

β-Diketones, or 1,3-diketones, are crucial intermediates and building blocks in modern organic synthesis and coordination chemistry. ijpras.comresearchgate.net Their versatile nature stems from their unique structural and electronic properties, which allow them to participate in a wide array of chemical transformations.

In organic chemistry, β-diketones are highly valued for their role as precursors in the synthesis of a diverse range of heterocyclic compounds, such as pyrazoles, isoxazoles, and benzodiazepines. ijpras.comresearchgate.net Many of these heterocyclic structures form the core of pharmaceuticals, highlighting the importance of β-diketones in medicinal chemistry. ijpras.comresearchgate.net Furthermore, their ability to undergo various reactions makes them key components in the construction of complex molecular architectures. researchgate.net

In the field of coordination chemistry, β-diketones are celebrated for their exceptional ability to act as chelating ligands for a vast number of metal ions, including transition metals and lanthanides. researchgate.netmdpi.com The resulting metal-β-diketonate complexes exhibit a wide range of applications, from serving as catalysts in organic reactions to their use in materials science for chemical vapor deposition (CVD) and as luminescent materials. researchgate.netresearchgate.net The formation of stable, often volatile, metal complexes is a hallmark of β-diketone ligands. researchgate.net

Structural Classification and Research Importance of 1,3 Diketones

1,3-Diketones are characterized by the presence of two carbonyl groups separated by a single methylene (B1212753) carbon. This arrangement gives rise to a phenomenon known as keto-enol tautomerism, where the compound exists as an equilibrium mixture of the diketo form and one or more enol forms. mdpi.comwikipedia.org The enol form is stabilized by the formation of a strong intramolecular hydrogen bond, creating a six-membered ring-like structure. mdpi.comresearchgate.net

Structurally, 1,3-diketones can be broadly classified into three main types:

Linear β-diketones (lbdk): These have an open-chain structure, like acetylacetone (B45752). mdpi.com

Cyclic β-diketones (cbdk): The dicarbonyl functionality is part of a carbocyclic ring, such as in 1,3-cyclohexanedione. mdpi.comwikipedia.org

Diketones with fused rings (dbdk): These structures contain the diketone within a more complex, often bicyclic or polycyclic, system. mdpi.com

1-Cyclohexylpentane-1,3-dione falls into the category of linear β-diketones, featuring a cyclohexyl group attached to one of the carbonyl carbons. The research importance of 1,3-diketones is vast and continues to expand. They are fundamental in the study of reaction mechanisms, tautomerism, and hydrogen bonding. mdpi.comruc.dk Their utility as synthetic intermediates for creating new organic molecules and materials is a primary driver of ongoing research. researchgate.netresearchgate.net In medicinal chemistry, the β-diketone scaffold is actively explored for the development of new therapeutic agents. researchgate.netmdpi.com

Historical and Current Perspectives on β Diketone Research

The study of β-diketones has a rich history dating back over a century. researchgate.net The Claisen condensation, a classic method for their synthesis, remains a cornerstone of organic chemistry. mdpi.comresearchgate.net Historically, research focused on understanding their fundamental properties, such as tautomerism and their coordination behavior with various metals.

In recent years, research has evolved to harness the unique properties of β-diketones for sophisticated applications. Current research trends include:

Development of Novel Synthetic Methodologies: While the Claisen condensation is traditional, new and more efficient methods for synthesizing β-diketones are continuously being developed, including catalytic and environmentally benign approaches. mdpi.comnih.gov

Advanced Materials: There is a growing interest in using metal-β-diketonate complexes to create advanced materials with specific optical, magnetic, or electronic properties. researchgate.netmdpi.com

Biomedical Applications: The inherent biological activities of many β-diketones and their derivatives are being extensively investigated. researchgate.netmdpi.com This includes their potential as anti-inflammatory, antimicrobial, and anticancer agents. researchgate.net The ability of β-diketones to act as carriers for metal-based drugs is also an active area of research. mdpi.com

Catalysis: β-Diketones and their metal complexes are being explored as versatile catalysts for a variety of organic transformations. researchgate.net

The enduring relevance of β-diketone research is a testament to their fundamental importance and adaptability in the ever-evolving landscape of chemical science.

Physicochemical Properties of 1-Cyclohexylpentane-1,3-dione

| Property | Value |

| CAS Number | 25790-34-5 |

| Molecular Formula | C11H18O2 |

| Molecular Weight | 182.26 g/mol |

This data is compiled from various chemical suppliers and databases. chembk.combldpharm.combiosynth.com

Related Diketone Structures

| Compound Name | Core Structure | Key Applications/Properties |

| Cyclopentane-1,3-dione | Cyclic (5-membered) | Acts as a carboxylic acid isostere due to its acidity. |

| Cyclohexane-1,3-dione | Cyclic (6-membered) | Precursor to various derivatives with antibacterial activity. |

| Cycloheptane-1,3-dione | Cyclic (7-membered) | Used as a biochemical reagent in life sciences. |

| Indane-1,3-dione | Aromatic bicyclic | Derivatives exhibit anticoagulant properties. |

| Acetylacetone (B45752) | Linear | A fundamental and widely studied β-diketone. wikipedia.org |

| Dimedone | Cyclic (6-membered) | A cyclic β-diketone used in organic synthesis. wikipedia.org |

Unveiling the Synthetic Pathways to this compound and its Structural Relatives

The synthesis of β-dicarbonyl compounds, particularly 1,3-diketones, is a cornerstone of modern organic chemistry, providing essential building blocks for a wide array of more complex molecules and heterocyclic systems. Among these, this compound represents a structure of interest, combining a bulky cycloaliphatic group with a reactive diketone moiety. This article delves into the established and advanced synthetic methodologies applicable to the preparation of this compound and its analogues, offering a detailed examination of the chemical principles and research findings that underpin these transformations.

Coordination Chemistry and Metal Complexation of 1 Cyclohexylpentane 1,3 Dione

1-Cyclohexylpentane-1,3-dione as a Bidentate O,O-Donor Ligand

This compound, upon deprotonation, acts as a classic bidentate O,O-donor ligand. This capability is rooted in the electronic structure and tautomeric nature of β-diketones. In solution, this compound exists in equilibrium between its keto and enol forms. The enol tautomer is particularly significant for coordination chemistry as the deprotonation of the acidic enolic proton results in a monoanionic ligand, the 1-cyclohexylpentane-1,3-dionato ion. The negative charge is delocalized across the oxygen-carbon-carbon-oxygen framework, creating a robust chelating entity.

The effectiveness of a chelating ligand is governed by several key principles, all of which are embodied by the 1-cyclohexylpentane-1,3-dionato ligand. A crucial aspect of chelating ligand design is the presence of two or more donor atoms positioned to allow for the formation of a stable ring structure with a central metal ion. In the case of 1-cyclohexylpentane-1,3-dionato, the two oxygen atoms serve as the donor sites. The stability of the resulting metal complex is significantly enhanced by the chelate effect, which is the entropic favorability of replacing multiple monodentate ligands with a single multidentate ligand.

The design of such ligands also considers the steric and electronic properties of the substituents on the β-diketone backbone. The cyclohexyl and ethyl groups in this compound influence the solubility of the ligand and its metal complexes in various solvents and can also create steric hindrance around the metal center, which can affect the coordination number and geometry of the resulting complex.

Synthesis of 1-Cyclohexylpentane-1,3-dionato Metal Complexes

The synthesis of metal complexes with this compound can be achieved through several established methods for β-diketonate complexes. A common approach involves the reaction of a metal salt with the β-diketone in a suitable solvent, often in the presence of a base to facilitate the deprotonation of the ligand.

Transition metals, such as copper(II), readily form complexes with β-diketonates. For example, the synthesis of a copper(II) complex of this compound would typically involve the reaction of a copper(II) salt, like copper(II) acetate (B1210297) or copper(II) chloride, with two equivalents of the ligand. jmchemsci.comnih.gov The reaction is often carried out in a solvent such as methanol (B129727) or ethanol. A base, such as sodium acetate or ammonia, can be added to promote the formation of the dionato ligand. youtube.com

A general synthetic procedure can be illustrated by the preparation of bis(acetylacetonato)copper(II). A solution of acetylacetone (B45752) in methanol is added to a solution of copper(II) acetate in a methanol-water mixture. The mixture is then refluxed, leading to the precipitation of the copper(II) complex. jmchemsci.com A similar methodology can be applied for this compound, likely resulting in the formation of bis(1-cyclohexylpentane-1,3-dionato)copper(II), a neutral, square planar complex.

Lanthanide(III) ions also form stable complexes with β-diketonates. These complexes are of particular interest due to their potential applications in luminescent materials. The synthesis of lanthanide(III) complexes with this compound would typically involve the reaction of a lanthanide(III) salt, such as a nitrate (B79036) or chloride, with three equivalents of the ligand. acs.org

A general method for the synthesis of lanthanide β-diketonate complexes involves dissolving the β-diketone in an alcohol, followed by the addition of a base like sodium hydroxide (B78521) to deprotonate the ligand. A solution of the lanthanide salt is then added to the ligand solution, and the mixture is stirred for an extended period to allow for the formation of the complex. acs.org The resulting complexes often have the general formula [Ln(β-diketonate)₃(H₂O)ₙ], where Ln is the lanthanide ion and n can vary.

Several factors influence the coordination pathways and the stoichiometry of the resulting metal complexes of this compound.

Steric Hindrance: The bulky cyclohexyl group on the ligand can influence the number of ligands that can coordinate to a metal center. nih.govrsc.org For larger metal ions or in the presence of smaller ancillary ligands, the expected stoichiometry (e.g., 2:1 for Cu(II), 3:1 for Ln(III)) is likely to be achieved. However, for smaller metal ions, steric crowding may favor lower coordination numbers or the formation of complexes with different geometries.

Electronic Effects: The electron-donating or withdrawing nature of the substituents on the β-diketone can affect the basicity of the donor oxygen atoms and, consequently, the stability of the metal-ligand bond. nih.govresearchgate.net The alkyl groups (cyclohexyl and ethyl) in this compound are generally considered electron-donating, which can enhance the stability of the resulting metal complexes.

Reaction Conditions: The choice of solvent, temperature, pH, and the presence of a base can all play a crucial role in determining the final product. For instance, the pH of the solution is critical for the deprotonation of the β-diketone. The solvent can also coordinate to the metal center, leading to the formation of solvated complexes.

Metal-to-Ligand Ratio: The stoichiometry of the reactants is a primary determinant of the stoichiometry of the product. By controlling the molar ratio of the metal salt to the ligand, it is often possible to selectively synthesize complexes with the desired number of ligands.

Based on a comprehensive search of available scientific literature, there is insufficient data to generate an article on the coordination chemistry of This compound that meets the specified outline and strict content requirements.

Research on the coordination chemistry, structural analysis, and advanced coordination architectures of this specific compound does not appear to be publicly available. The search yielded the following outcomes:

No specific studies found: No research papers detailing the X-ray crystallography, spectroscopic analysis, heterometallic systems, or polymeric assemblies of metal complexes derived from this compound could be located.

Information on related compounds: While there is literature on the coordination chemistry of similar molecules, such as various derivatives of cyclohexane-1,3-dione nih.govresearchgate.netdoaj.org and one instance of a copper complex with 1-phenyl-5-cyclohexyl-pentane-1,3-dione researchgate.net, the strict instruction to focus solely on this compound prevents the inclusion of this information.

Therefore, it is not possible to provide a scientifically accurate and detailed article on the specified topics for this compound at this time.

Spectroscopic Characterization Methodologies for 1 Cyclohexylpentane 1,3 Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 1-cyclohexylpentane-1,3-dione, offering profound insights into its carbon-hydrogen framework and the prevalent keto-enol tautomerism. nih.govmdpi.com

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable for distinguishing between the keto and enol forms of β-diketones. nih.gov The equilibrium between these tautomers is typically slow on the NMR timescale, allowing for the observation of distinct signals for each form in the spectrum. nih.govmdpi.comasu.edu

In the enol form, a characteristic signal for the enolic proton (O-H) is observed at a significantly downfield chemical shift, often in the range of 15-17 ppm, due to the formation of a strong intramolecular hydrogen bond. The vinyl proton (-CH=) of the enol typically appears around 5-6 ppm. In contrast, the diketo form is characterized by the presence of a methylene (B1212753) group (-CH₂-) situated between the two carbonyl groups, which gives a signal in the range of 3-4 ppm.

The ¹³C NMR spectrum also provides clear evidence for tautomerism. The diketo form shows two distinct carbonyl carbon signals typically above 200 ppm. The enol form, however, will show signals for the enolic carbons (C=C-OH) at different chemical shifts, generally with the carbonyl carbon appearing around 180-195 ppm and the hydroxyl-bearing carbon appearing further upfield.

The ratio of the keto to enol tautomers can be determined by integrating the corresponding distinct signals in the ¹H NMR spectrum. nanalysis.com This equilibrium is sensitive to factors such as the solvent and temperature. asu.educdnsciencepub.com

Spectroscopic data for derivatives of this compound highlight these characteristic features.

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ||

|---|---|---|---|---|

| Characteristic Signals | Cyclohexyl Protons | Characteristic Signals | Cyclohexyl Carbons | |

| 1-cyclohexyl-4,4-dimethylpentane-1,3-dione (enol form) | 5.60 (s, 1H, =CH), 15.96 (br, 1H, OH), 1.17 (s, 9H, C(CH₃)₃) | 2.19 (tt, 1H), 1.62–1.92 (m, 4H), 1.36–1.46 (m, 2H), 1.16–1.34 (m, 4H) | 198.5 (C=O), 201.2 (C=O), 93.3 (=CH), 39.2 (C(CH₃)₃), 27.4 (C(CH₃)₃) | 45.0, 29.6, 25.8 |

| 1-cyclohexyl-3-phenylpropane-1,3-dione (enol form) | 6.18 (s, 1H, =CH), 16.30 (br, 1H, OH), 7.40–7.90 (m, 5H, Ar-H) | 2.32 (tt, 1H), 1.80–1.96 (m, 4H), 1.42–1.50 (m, 2H), 1.19–1.37 (m, 4H) | 184.3 (C=O), 196.9 (C=O), 94.4 (=CH), 127.0-135.4 (Ar-C) | 47.3, 29.6, 25.8 |

For more complex derivatives or to unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques are employed. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings. libretexts.org Cross-peaks in a COSY spectrum connect protons that are coupled, typically through two or three bonds. This is invaluable for tracing the connectivity within the cyclohexyl ring and the pentane (B18724) chain.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with their directly attached carbons (¹H-¹³C). wikipedia.org Each peak in the HSQC spectrum corresponds to a C-H bond, providing a direct link between the ¹H and ¹³C NMR spectra and greatly simplifying the assignment of carbon signals. libretexts.org

Vibrational Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is fundamental for identifying the key functional groups present in this compound, particularly the carbonyl and hydroxyl groups that define its structure and tautomeric forms.

IR spectroscopy is highly sensitive to the vibrations of the carbonyl (C=O) group, which produces a strong and characteristic absorption band. spectroscopyonline.com The position of this band is indicative of the molecular structure and tautomeric form.

Diketo Form: Exhibits a strong C=O stretching absorption in the region of 1700-1730 cm⁻¹. The presence of two carbonyl groups can sometimes lead to two distinct, closely spaced peaks.

Enol Form: The C=O stretching frequency is lowered due to conjugation with the C=C double bond and intramolecular hydrogen bonding, typically appearing in the 1580–1640 cm⁻¹ range. mdpi.com A broad O-H stretching band is also observed for the enol tautomer, usually in the 3200-2500 cm⁻¹ region, which is characteristic of a strong intramolecular hydrogen bond.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Notes |

|---|---|---|---|---|

| O-H (Enol) | Stretching | 3200 - 2500 | Broad, Medium | Indicates strong intramolecular hydrogen bonding. |

| C=O (Keto) | Stretching | 1730 - 1700 | Strong | May appear as two peaks for non-symmetrical diketones. |

| C=O (Enol) | Stretching | 1640 - 1580 | Strong | Lower frequency due to conjugation and H-bonding. |

| C=C (Enol) | Stretching | 1580 - 1540 | Medium-Strong | Often coupled with the C=O vibration. |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions.

For this compound (C₁₁H₁₈O₂, Molecular Weight: 182.26 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z = 182. chemicalbook.com The high-resolution mass spectrum would provide the exact mass, confirming the elemental composition.

The molecular ion is often unstable and undergoes fragmentation, creating a unique pattern of fragment ions that serves as a molecular fingerprint. chemguide.co.uk Common fragmentation pathways for ketones include:

Alpha-Cleavage: Breakage of the bond adjacent to the carbonyl group. For this compound, this could lead to the loss of the cyclohexyl radical (•C₆H₁₁) or the ethyl radical (•CH₂CH₃), resulting in the formation of stable acylium ions. libretexts.org

Loss of Neutral Molecules: Fragmentation can also proceed via the elimination of small, stable neutral molecules like carbon monoxide (CO) or ethene (C₂H₄).

Cyclohexyl Ring Fragmentation: The cyclohexyl group itself can undergo fragmentation, typically by losing successive C₂H₄ units, leading to characteristic peaks in the lower mass region. researchgate.net

| m/z Value | Possible Fragment Ion Structure | Origin |

|---|---|---|

| 182 | [C₁₁H₁₈O₂]⁺ | Molecular Ion (M⁺) |

| 153 | [M - C₂H₅]⁺ | Alpha-cleavage, loss of an ethyl radical. |

| 125 | [M - C₂H₅ - CO]⁺ | Loss of CO from the m/z 153 fragment. |

| 99 | [M - C₆H₁₁]⁺ | Alpha-cleavage, loss of a cyclohexyl radical. |

| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation. |

| 71 | [M - C₆H₁₁ - CO]⁺ | Loss of CO from the m/z 99 fragment. |

| 55 | [C₄H₇]⁺ or [C₃H₃O]⁺ | Further fragmentation. |

Electronic Absorption and Emission Spectroscopy for Elucidating Electronic Transitions

Electronic absorption and emission spectroscopy are pivotal techniques for investigating the electronic structure and transitions of this compound and its derivatives. These methods provide insights into the energy levels of molecular orbitals and the effects of structural modifications and the surrounding environment on the photophysical properties of these β-diketones.

The electronic spectra of β-diketones, including this compound, are largely governed by their tautomeric equilibrium between the keto and enol forms. In solution, these forms coexist, and their relative proportions are highly sensitive to the polarity of the solvent. The enol form is stabilized by a strong intramolecular hydrogen bond and an extended π-system, while the diketo form is destabilized by dipole-dipole repulsion between the two carbonyl groups. rsc.org Consequently, the enol form is more predominant in nonpolar or polar aprotic solvents like cyclohexane, whereas the diketo form is favored in polar protic solvents such as water or alcohols. rsc.org

The distinct electronic configurations of the keto and enol tautomers give rise to different absorption characteristics. The enol form typically exhibits a strong absorption band in the ultraviolet (UV) region, which is attributed to a π → π* electronic transition within the conjugated system. In contrast, the keto form is associated with a weaker n → π* transition at a shorter wavelength. rsc.orgresearchgate.net

The nature of the substituents on the β-diketone scaffold plays a crucial role in modulating the electronic transitions. For derivatives of this compound, alterations to the cyclohexyl or the pentanoyl moieties would be expected to shift the absorption and emission maxima. Extending the conjugation, for example by introducing aromatic substituents, generally leads to a bathochromic (red) shift in the absorption spectrum. mdpi.comutoronto.ca

Detailed research findings from theoretical studies on various β-diketones have shown that density functional theory (DFT) can be effectively used to predict their electronic absorption spectra. nih.gov Such computational approaches could provide valuable estimates for the absorption maxima and electronic transitions of this compound and its derivatives in the absence of experimental data.

Fluorescence properties of β-diketones are also closely linked to their structure and environment. Many β-diketone derivatives are known to be fluorescent, and their emission characteristics can be tuned by chemical modifications. However, detailed fluorescence data, such as quantum yields and lifetimes for this compound, remain to be experimentally determined.

To provide a comprehensive understanding of the electronic transitions of this compound, further experimental and theoretical studies are necessary. The following tables present a generalized summary of the expected electronic absorption characteristics for aliphatic β-diketones based on the available literature for analogous compounds.

Table 1: Expected Electronic Absorption of this compound Tautomers

| Tautomer | Electronic Transition | Expected Wavelength Range (nm) |

| Enol Form | π → π | 270 - 320 |

| Keto Form | n → π | 240 - 280 |

Data are estimated based on the general behavior of aliphatic β-diketones.

Table 2: Influence of Solvent Polarity on the Predominant Tautomer and Absorption of β-Diketones

| Solvent Type | Predominant Tautomer | Primary Absorption Feature |

| Nonpolar (e.g., Cyclohexane) | Enol | Strong π → π* band |

| Polar Protic (e.g., Ethanol) | Keto | Weaker n → π* band |

This table illustrates the general trend observed for β-diketones as described in the literature. rsc.org

Computational Chemistry and Theoretical Investigations of 1 Cyclohexylpentane 1,3 Dione

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to elucidating the electronic structure and energetic properties of 1-cyclohexylpentane-1,3-dione. These methods provide a theoretical framework for understanding its geometry and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For β-dicarbonyl compounds, DFT calculations are instrumental in determining the optimized molecular geometry and relative energies of different tautomers, primarily the keto and enol forms.

Studies on related β-diketones reveal that the enol form is generally more stable than the keto form due to the formation of a strong intramolecular hydrogen bond. This stability is also influenced by the nature of the substituents. For this compound, the cyclohexyl group can influence the electron distribution and steric environment of the dione (B5365651) moiety.

DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles with high accuracy. These calculations typically show that the enol form possesses a planar six-membered ring stabilized by resonance and the intramolecular hydrogen bond. The energy difference between the keto and enol tautomers is a key parameter that can be precisely calculated.

Table 1: Calculated Energy Parameters for a Representative β-Diketone (Acetylacetone) using DFT

| Parameter | Value | Unit |

| Keto-Enol Energy Difference | -11.7 | kcal/mol |

| Intramolecular Hydrogen Bond Energy (Enol) | 14.5 | kcal/mol |

| Rotational Barrier of the Methyl Group | 2.5 | kcal/mol |

Note: Data is for acetylacetone (B45752) as a representative β-diketone and may differ for this compound.

Ab Initio Methods for Electronic Structure Analysis

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), provide a high level of theory for analyzing the electronic structure of molecules. These methods are used to calculate properties like orbital energies, electron density distribution, and electrostatic potential.

For this compound, ab initio calculations can offer a detailed picture of the electronic effects of the cyclohexyl substituent on the pentane-1,3-dione backbone. Analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can provide insights into the molecule's reactivity and its potential for undergoing various chemical reactions. The energy gap between the HOMO and LUMO is a critical parameter for determining the chemical stability of the molecule.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are employed to study the dynamic behavior of this compound, including its conformational flexibility and interactions with its environment.

Conformational Searching and Potential Energy Surface Exploration

The cyclohexyl group in this compound introduces significant conformational flexibility. Conformational searching algorithms can be used to identify the various low-energy conformations of the molecule. This involves exploring the potential energy surface (PES) by systematically rotating the rotatable bonds.

For the cyclohexyl ring, the chair conformation is generally the most stable. However, the attachment to the pentane-1,3-dione moiety can lead to different orientations of the cyclohexyl group relative to the dione. The potential energy surface exploration can reveal the energy barriers between these different conformations and identify the global minimum energy structure.

Intermolecular Interactions and Solvent Effects on this compound

The behavior of this compound in solution is significantly influenced by its interactions with solvent molecules. Computational methods, such as the Polarizable Continuum Model (PCM), are used to simulate the effects of different solvents on the tautomeric equilibrium and conformational preferences of the molecule.

In polar solvents, the keto tautomer may be stabilized to a greater extent than the enol form due to dipole-dipole interactions. Conversely, in nonpolar solvents, the intramolecularly hydrogen-bonded enol form is often favored. Molecular dynamics simulations can provide a more detailed picture of the specific intermolecular interactions, such as hydrogen bonding, between this compound and solvent molecules.

Advanced Computational Analyses

Further computational analyses can provide deeper insights into the properties of this compound. Techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the nature of the chemical bonds, including the intramolecular hydrogen bond in the enol tautomer. Natural Bond Orbital (NBO) analysis can provide information about charge distribution and orbital interactions within the molecule.

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding

Natural Bond Orbital (NBO) analysis is a computational method that examines the distribution of electron density in a molecule in terms of localized Lewis-like structures (bonds and lone pairs). This analysis is particularly useful for understanding electron delocalization, which is a key feature of β-dicarbonyl compounds like this compound. nih.gov The keto-enol tautomerism characteristic of β-diketones is heavily influenced by electron delocalization, which stabilizes the enol form through a conjugated system. libretexts.org

In this compound, NBO analysis quantifies the interactions between filled (donor) and empty (acceptor) orbitals. The most significant of these are the delocalizations from the oxygen lone pair orbitals (n) to the antibonding π* orbitals of the carbonyl groups and the adjacent carbon-carbon bonds. These n→π* interactions are indicative of resonance stabilization within the 1,3-dione moiety. The strength of these interactions is evaluated using second-order perturbation theory, where the stabilization energy, E(2), correlates with the extent of electron delocalization. Higher E(2) values signify a more significant electronic interaction. While specific studies on this compound are not prevalent, analysis of similar β-diketones provides a framework for understanding its electronic structure. mdpi.com

Table 1: Illustrative NBO Second-Order Perturbation Analysis for this compound (Enol Form) Note: The following data is hypothetical and serves to illustrate the expected results from an NBO analysis, as specific literature values for this compound were not found.

| Donor Orbital (i) | Acceptor Orbital (j) | E(2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| LP (O1) | π* (C1-C2) | High | n → π* |

| LP (O2) | π* (C2-C3) | High | n → π* |

| π (C1-C2) | π* (C3-O2) | Moderate | π → π* |

Topological Analysis of Electron Density

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the topology of the electron density, ρ(r), to define atomic interactions and chemical bonds. pitt.edu This analysis identifies critical points in the electron density field, most notably bond critical points (BCPs), which exist between two chemically bonded atoms.

For this compound, a topological analysis would characterize the nature of its covalent bonds (e.g., C-C, C=C, C-O, C=O) and any non-covalent interactions. Key properties at the BCP, such as the value of the electron density (ρ(r)), the Laplacian of the electron density (∇²ρ(r)), and the total energy density (H(r)), reveal the nature of the interaction. For covalent bonds, ρ(r) is high and ∇²ρ(r) is negative, indicating a concentration of electron density. For closed-shell interactions (like ionic or hydrogen bonds), ∇²ρ(r) is positive. pitt.edu In the enol form of a β-diketone, QTAIM can be particularly insightful for characterizing the intramolecular hydrogen bond. mdpi.com

Table 2: Representative Topological Properties at Bond Critical Points (BCPs) for this compound Note: This table presents expected qualitative data based on the analysis of similar molecules, as specific QTAIM data for this compound is not available in the reviewed literature.

| Bond | Electron Density ρ(r) (a.u.) | Laplacian ∇²ρ(r) (a.u.) | Nature of Interaction |

|---|---|---|---|

| C=O | High | Negative | Shared (Covalent) |

| C-C (in dione) | Moderate | Negative | Shared (Covalent) |

| O-H···O (enol) | Low | Positive | Closed-shell (Hydrogen Bond) |

Theoretical Studies of Structure-Property Relationships

Theoretical studies establish correlations between the molecular structure of this compound and its physicochemical properties. DFT calculations are commonly used to determine optimized molecular geometries, electronic properties, and global reactivity descriptors. proquest.com

A key aspect of these studies is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides insight into the chemical reactivity, kinetic stability, and electronic transitions of the molecule. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity. For a β-diketone, the HOMO is typically localized on the π-system of the enolate, while the LUMO is centered on the antibonding π* orbitals of the carbonyls.

Other calculated properties, such as the molecular electrostatic potential (MEP), dipole moment, and polarizability, help to predict how the molecule will interact with other chemical species and its behavior in the presence of an external electric field. These computational models are invaluable for understanding the spectral and redox properties of β-diketones. mdpi.com

Table 3: Key Molecular Properties from Theoretical Calculations for this compound Note: The values in this table are illustrative examples of what a computational study would yield, as specific calculated values for this compound were not found in published literature.

| Property | Illustrative Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating capacity |

| LUMO Energy | -1.2 eV | Electron-accepting capacity |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Chemical reactivity and stability |

Synthetic Modifications and Derivatization of 1 Cyclohexylpentane 1,3 Dione

C-Alkylation and O-Alkylation Reactions

The presence of the 1,3-dicarbonyl system in 1-cyclohexylpentane-1,3-dione allows for the formation of a stabilized enolate ion. The protons on the C2 carbon, flanked by the two carbonyl groups, are particularly acidic and can be readily removed by a base. The resulting ambidentate enolate can then be alkylated by electrophiles, such as alkyl halides. The reaction can occur at either the central carbon atom (C-alkylation) or the enolate oxygen atom (O-alkylation).

The ratio of C- to O-alkylation is influenced by several factors, including the nature of the solvent, counter-ion, leaving group, and reaction temperature. Generally, C-alkylation is favored under conditions of thermodynamic control, leading to a more stable carbon-carbon bond. In contrast, O-alkylation is often favored under kinetic control. Iodine has been noted to act as a catalyst for the alkylation of 1,3-dicarbonyl compounds in some multistep methodologies. nih.gov

Table 1: General Scheme for C- vs. O-Alkylation of this compound

| Reactant | Reagents | Product Type | General Structure |

| This compound | 1. Base (e.g., NaH, NaOEt)2. Alkyl Halide (R-X) | C-Alkylation | |

| This compound | 1. Base (e.g., NaH, NaOEt)2. Alkyl Halide (R-X) | O-Alkylation |

Michael Addition Reactions to 1,3-Diketone Synthons

The stabilized enolate generated from this compound is an effective nucleophile, or "Michael donor," in Michael addition reactions. researchgate.net This reaction involves the 1,4-conjugate addition of the enolate to an α,β-unsaturated carbonyl compound, known as a "Michael acceptor." researchgate.net The Michael addition is a fundamental carbon-carbon bond-forming reaction in organic synthesis, allowing for the construction of more complex molecular frameworks. researchgate.net The reaction is typically catalyzed by a base, which facilitates the formation of the nucleophilic enolate from the 1,3-dione. scirp.org This process has been utilized in the synthesis of various cyclohexane-1,3-dione derivatives. organic-chemistry.org

Table 2: Michael Addition Reaction with this compound

| Michael Donor | Michael Acceptor | Catalyst | Product |

| This compound | α,β-Unsaturated Ketone (e.g., Methyl vinyl ketone) | Base (e.g., Et₃N, NaOH) | Adduct of 1,4-addition |

Condensation Reactions with Nitrogen and Oxygen Nucleophiles

The carbonyl groups of this compound are electrophilic and susceptible to attack by nucleophiles. Reactions with bifunctional nucleophiles containing nitrogen or oxygen atoms are particularly useful for synthesizing five- and six-membered heterocyclic compounds. researchgate.net These condensation reactions typically involve the initial formation of an adduct followed by dehydration to yield the final heterocyclic ring.

For instance, reaction with hydrazine (B178648) or its derivatives leads to the formation of pyrazoles. Similarly, condensation with hydroxylamine (B1172632) yields isoxazoles, and reactions with urea (B33335) or thiourea (B124793) can produce pyrimidine-2-one or pyrimidine-2-thione derivatives, respectively.

Table 3: Heterocycle Formation via Condensation Reactions

| 1,3-Dione Precursor | Nucleophile | Resulting Heterocycle |

| This compound | Hydrazine (H₂N-NH₂) | 3-Cyclohexyl-5-ethyl-1H-pyrazole |

| This compound | Hydroxylamine (H₂N-OH) | 3-Cyclohexyl-5-ethylisoxazole |

| This compound | Urea (H₂N(CO)NH₂) | 4-Cyclohexyl-6-ethyl-1H-pyrimidin-2-one |

Cyclization Reactions Leading to Fused Heterocyclic Systems from 1,3-Diketone Precursors

1,3-Diketones like this compound are highly valuable building blocks for the synthesis of fused heterocyclic systems. scirp.orgnih.gov These reactions often proceed through multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, offering high atom economy and efficiency. nih.gov

The reactivity of the dione (B5365651) allows it to participate in cyclization cascades to form fused pyrans, pyridines, and thiophenes. nih.gov For example, in reactions analogous to the Hantzsch pyridine (B92270) synthesis, a 1,3-dione can condense with an aldehyde and a nitrogen source (like ammonium (B1175870) acetate) to form dihydropyridine (B1217469) derivatives, which can then be oxidized to the corresponding fused pyridine system. researchgate.net These synthetic strategies are crucial in medicinal chemistry for generating libraries of compounds with potential biological activity. nih.govnih.gov

Table 4: Example of a Multi-Component Reaction Leading to a Fused System

| 1,3-Dione Component | Other Reactants | Catalyst/Conditions | Fused Heterocyclic System |

| This compound | Aromatic Aldehyde (Ar-CHO), Malononitrile | Base (e.g., Piperidine) / Reflux | Tetrahydrobenzo[b]pyran derivative |

Advanced Chemical Applications of 1 Cyclohexylpentane 1,3 Dione and Its Metal Complexes

Role as Precursors in Organic and Heterocyclic Synthesis

Cyclohexane-1,3-dione and its derivatives are established as imperative precursors in synthetic organic chemistry, serving as versatile intermediates for a wide array of biologically active natural products and pharmaceuticals. researchgate.netgoogle.comresearchgate.net Their utility stems from the reactivity of the dicarbonyl groups and the acidic nature of the central methylene (B1212753) group, which allows them to participate in a variety of condensation and multi-component reactions (MCRs). nih.gov

These compounds are key building blocks for numerous heterocyclic systems. For instance, they are used to synthesize six-membered nitrogen-containing heterocycles like fused pyran, pyridine (B92270), thiophene, and pyrazole (B372694) derivatives. researchgate.netnih.gov Multi-component reactions involving cyclohexane-1,3-dione, various aldehydes, and a nitrogen source (like ammonium (B1175870) acetate) or active methylene compounds (like malononitrile) provide efficient routes to complex molecules such as polyhydroquinolines and acridine-1,8-diones. researchgate.net Furthermore, cyclohexane-1,3-dione has been utilized as a key starting material for the synthesis of novel 1,2,4-triazine (B1199460) derivatives and various tetrahydrobenzo[b]thiophene derivatives, which have shown potential as anti-proliferative agents. nih.gov

Given its structural similarity, 1-cyclohexylpentane-1,3-dione is expected to serve as an equally valuable precursor. The fundamental reaction mechanisms would remain the same, with the cyclohexyl group potentially influencing reaction rates and the physical properties of the resulting heterocyclic products.

Table 1: Examples of Heterocyclic Synthesis using Cyclohexane-1,3-dione as a Precursor

| Heterocycle Class | Reactants | Notes |

|---|---|---|

| Fused Pyran Derivatives | Aromatic aldehydes, malononitrile | Multi-component reaction, often catalyzed by a base like triethylamine. nih.govnih.gov |

| Fused Pyridine Derivatives | Aromatic aldehydes, ammonium acetate (B1210297), ethyl cyanoacetate | Hantzsch-type synthesis providing access to dihydropyridine (B1217469) cores. researchgate.netnih.gov |

| Tetrahydrobenzo[b]thiophene Derivatives | Aromatic aldehydes, malononitrile, elemental sulfur | Gewald reaction conditions are often employed. nih.gov |

| Acridine-1,8-dione Derivatives | Aromatic aldehydes, amines | Leads to the formation of a core structure found in many bioactive molecules. researchgate.net |

| 1,2,4-Triazine Derivatives | Diazonium salts, phenylisothiocyanate | Multi-step synthesis involving initial coupling followed by cyclization. nih.gov |

| Pyrazole Derivatives | Hydrazines | Condensation reaction leading to the formation of a five-membered heterocyclic ring. nih.gov |

Applications in Catalysis (e.g., homogeneous, heterogeneous catalysis)

The ability of β-diketones to form stable chelate complexes with a vast number of metal ions makes them excellent ligands for catalytic applications. icm.edu.pl While direct catalytic studies of this compound complexes are not prominent in the literature, the behavior of other metal β-diketonate complexes provides a strong basis for their potential. These complexes are widely used in both homogeneous and heterogeneous catalysis. icm.edu.pl

Metal β-diketonate complexes have demonstrated high efficiency in catalyzing the chemical fixation of carbon dioxide (CO2) into cyclic carbonates, a process of significant environmental and industrial importance. rsc.org For example, various commercially available metal β-diketonates have been shown to catalyze the reaction of CO2 with epoxides at atmospheric pressure and near room temperature. rsc.org

In other areas, molybdenum(IV) bis-β-diketonate complexes have been identified as highly active catalysts for allylic substitution reactions. nih.gov Additionally, complexes of first-row transition metals with β-diketiminate ligands (closely related to β-diketonates) are gaining interest for catalyzing a range of small organic molecule transformations. scispace.com The specific substituents on the β-diketone ligand can be tuned to modify the steric and electronic properties of the metal center, thereby influencing the catalyst's activity and selectivity. The cyclohexyl group in this compound would offer a bulky, lipophilic profile that could be advantageous in certain catalytic systems, particularly in non-polar media.

Materials Science Applications

Metal β-diketonates are one of the most widely used classes of precursors for Metal-Organic Chemical Vapor Deposition (MOCVD), a technique used to deposit high-quality thin films of metals and metal oxides. nih.govazonano.com The suitability of a compound as a CVD precursor depends on several key properties, including sufficient volatility, thermal stability to prevent decomposition during vaporization and transport, and clean decomposition on the heated substrate surface. azonano.comresearchgate.net

Metal complexes of β-diketones, such as this compound, are attractive for MOCVD because their physical properties can be readily modified. nih.gov For instance, fluorination of the ligand backbone is a common strategy to increase volatility. nih.govresearchgate.net The choice of metal and the specific β-diketonate ligand allows for the deposition of a wide range of materials. These complexes have been used to grow thin films of metals (e.g., Cu, Ni), metal oxides (e.g., Fe2O3, ZnO), and high-temperature superconductors. nih.govazonano.comgoogle.com Metal complexes of this compound would be expected to be stable, volatile, and soluble in organic solvents, making them promising candidates for investigation as precursors for depositing thin films via MOCVD or Atomic Layer Deposition (ALD).

Lanthanide ions, particularly Europium(III) and Terbium(III), are known for their sharp, line-like emission spectra and long luminescence lifetimes, which are highly desirable for applications in lighting, displays, and bio-imaging. mdpi.comresearchgate.netnih.gov However, the direct excitation of lanthanide ions is inefficient due to their low absorption cross-sections. mdpi.com This limitation can be overcome by complexing the lanthanide ion with organic ligands that act as "antennas." tandfonline.com

β-diketonate ligands are excellent antennas for sensitizing lanthanide emission. mdpi.comrsc.org The ligand absorbs UV or visible light (a π-π* transition), undergoes intersystem crossing to its triplet state, and then transfers this energy to the emissive energy levels of the lanthanide ion, which subsequently relaxes through its characteristic f-f emission. tandfonline.comrsc.org This process, known as the "antenna effect," leads to intense, color-pure luminescence. The photophysical properties, such as quantum yield and lifetime, can be tuned by modifying the structure of the β-diketone ligand. tandfonline.comsemanticscholar.org Europium(III) β-diketonate complexes are particularly noted for their strong red emission. rsc.orgnih.gov It is highly probable that europium(III) and other lanthanide complexes of this compound would also function as efficient luminescent materials, with the ligand serving to sensitize the metal-centered emission.

Table 2: Photophysical Properties of a Representative Europium(III) β-diketonate Complex

| Property | Observation | Significance |

|---|---|---|

| Excitation | Broad absorption band in the UV region (e.g., ~345-397 nm) | Corresponds to the π-π* transition of the β-diketonate ligand, confirming the antenna effect. tandfonline.comrsc.org |

| Emission | Sharp, characteristic emission peaks for Eu(III) | Hypersensitive 5D0→7F2 transition around 612 nm (red) is typically the most intense. mdpi.comtandfonline.com |

| Quantum Yield (Φ) | Can be high (e.g., >50% in some cases) | Indicates efficient energy transfer from the ligand to the Eu(III) ion. tandfonline.com |

| Lifetime (τ) | Typically in the microsecond to millisecond range | Long lifetimes allow for time-gated detection, useful in bioassays. researchgate.net |

Metallomesogens are metal complexes that exhibit liquid crystalline (mesogenic) properties. Their structure typically combines the rigid, planar characteristics of aromatic ligands with the versatile coordination geometries of a central metal ion, often with flexible peripheral alkyl chains. β-diketonate ligands have been successfully incorporated into the design of metallomesogens.

The molecular shape is a critical factor in determining liquid crystalline behavior. By forming complexes with metals that favor specific coordination geometries (e.g., square planar or octahedral), and by attaching long alkyl or other mesogenic groups to the β-diketone framework, it is possible to create molecules with the necessary anisotropy to form liquid crystal phases. For example, copper(II) complexes of β-diketones substituted with long alkyl chains have been shown to exhibit thermotropic liquid crystal behavior. The combination of the rigid core provided by the metal-chelate ring and the flexible peripheral chains drives the self-assembly into ordered mesophases. While not specifically documented, this compound, with its bulky, non-planar cyclohexyl group, could be a component of novel metallomesogens, potentially leading to different and interesting phase behaviors when combined with other suitable ligands and metal ions.

Selective Extraction and Separation of Metal Ions

Solvent extraction is a widely used hydrometallurgical technique for the separation and purification of metal ions. nih.gov The process relies on a chelating agent, or extractant, dissolved in an organic solvent that is immiscible with water. β-diketones are a classic and effective class of chelating extractants for a wide range of metal ions. rsc.orgnih.gov

The extraction mechanism involves the β-diketone (HL) losing a proton and chelating with a metal ion (Mn+) in the aqueous phase to form a neutral, charge-unshielded metal complex (MLn). This complex is significantly more soluble in the organic phase than in the aqueous phase, thus enabling its transfer across the liquid-liquid interface. e3s-conferences.org The efficiency and selectivity of the extraction can be controlled by adjusting the pH of the aqueous phase. e3s-conferences.org

Lipophilic β-diketones are particularly effective for this purpose. A bio-derived lipophilic β-diketone, 14,16-hentriacontanedione, has demonstrated excellent capacity for extracting Ni2+, Co2+, Cu2+, and Cr3+ from aqueous solutions. rsc.org Given that this compound possesses a lipophilic cyclohexyl group, it is expected to be an effective extractant for various metal ions. The addition of synergistic agents, such as tri-n-octyl phosphine (B1218219) oxide (TOPO), can further enhance the extraction efficiency. f1000research.com This makes this compound a promising candidate for applications in metal recovery, recycling, and purification.

Emerging Chemical Technologies and Potential Research Trajectories

The unique structural characteristics of this compound, a member of the β-diketone family, position it as a compound of significant interest for a variety of emerging chemical technologies. While research specifically focused on this compound is not extensively documented in publicly available literature, its potential can be extrapolated from the well-established and burgeoning applications of analogous β-diketones and their metal complexes. These related compounds are recognized for their versatile coordinating ability, which allows for the formation of stable metal complexes with diverse reactivity. mdpi.commdpi.com

Current research into β-diketones is exploring their use in advanced materials, catalysis, and biomedical applications. The presence of the cyclohexyl group in this compound can impart specific steric and electronic properties to its metal complexes, potentially leading to novel applications in these fields.

Future research is likely to focus on several key areas. In catalysis, the development of tailored this compound metal complexes could lead to highly selective and efficient catalysts for a range of organic transformations. In materials science, the incorporation of this compound into metal-organic frameworks (MOFs) or as precursors for thin-film deposition could yield materials with novel electronic, optical, or porous properties. Furthermore, the biological activity of β-diketone derivatives suggests potential for the development of new therapeutic agents. nih.govresearchgate.net

The exploration of this compound and its derivatives represents a promising frontier in chemical research, with the potential to contribute to the development of innovative technologies across multiple scientific disciplines.

Catalysis and Green Chemistry

Metal complexes of β-diketones are well-established as catalysts in a variety of organic reactions. The specific ligand environment provided by this compound could be harnessed to develop catalysts with enhanced performance. The bulky cyclohexyl group can influence the stereochemistry of catalytic reactions, potentially leading to higher enantioselectivity in asymmetric synthesis.

Potential Catalytic Applications:

Cross-coupling reactions: Palladium complexes of β-diketones are known to be effective catalysts for Suzuki, Heck, and Sonogashira coupling reactions. The use of this compound as a ligand could lead to catalysts with improved stability and turnover numbers.

Polymerization: Metal complexes of β-diketones can act as initiators for the polymerization of cyclic esters and other monomers. The steric hindrance provided by the cyclohexyl group could influence the polymer's microstructure and properties.

Oxidation reactions: Manganese, iron, and cobalt complexes of β-diketones are known to catalyze a variety of oxidation reactions. The specific ligand framework of this compound could be used to tune the catalyst's reactivity and selectivity.

In the context of green chemistry, the development of recyclable catalysts is a key objective. The immobilization of this compound metal complexes on solid supports, such as polymers or silica, could lead to heterogeneous catalysts that can be easily separated from the reaction mixture and reused.

Advanced Materials Science

The ability of β-diketones to form stable and often volatile metal complexes makes them valuable precursors for the synthesis of advanced materials. This compound could find applications in the fabrication of thin films, nanoparticles, and metal-organic frameworks (MOFs).

Potential Applications in Materials Science:

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD): The volatility of metal complexes of this compound could be exploited for the deposition of thin films of metal oxides, nitrides, or pure metals. These films have applications in microelectronics, optics, and protective coatings.

Nanoparticle Synthesis: The thermal decomposition of this compound metal complexes can be used to synthesize metal or metal oxide nanoparticles with controlled size and morphology.

Metal-Organic Frameworks (MOFs): The dione (B5365651) functionality can act as a linker in the construction of MOFs. The cyclohexyl group would project into the pores of the framework, influencing its size, shape, and chemical environment, which could be beneficial for applications in gas storage, separation, and catalysis.

The development of new materials based on this compound will require a detailed understanding of the relationship between the molecular structure of the precursor and the properties of the resulting material.

Biomedical and Pharmaceutical Research

β-Diketones and their derivatives have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. mdpi.comnih.govresearchgate.net The specific structure of this compound could lead to compounds with novel therapeutic applications.

Potential Research Trajectories in Biomedical Science:

Drug Delivery: The ability of β-diketones to chelate metals can be exploited for the delivery of therapeutic metal ions. For example, platinum-based anticancer drugs could be delivered using this compound as a carrier ligand to improve their stability and reduce side effects. mdpi.com

Enzyme Inhibition: The structure of this compound could serve as a scaffold for the design of inhibitors for specific enzymes. For example, some β-diketone derivatives have been shown to inhibit metalloenzymes by chelating the active site metal ion.

Bioimaging: Fluorescent metal complexes of β-diketones have potential applications as imaging agents in biological systems. The cyclohexyl group could be functionalized to target specific cells or tissues.

Further research is needed to explore the biological activity of this compound and its derivatives and to assess their potential as therapeutic agents.

Data Tables

Table 1: General Properties of β-Diketones

| Property | Description | Relevance to this compound |

| Tautomerism | Existence of keto and enol forms in equilibrium. mdpi.com | The position of the equilibrium will affect its reactivity and coordinating ability. |

| Acidity | The methylene protons between the two carbonyl groups are acidic. | This allows for deprotonation and subsequent coordination to metal ions. |

| Coordinating Ability | Forms stable chelate complexes with a wide range of metal ions. mdpi.com | This is the basis for most of its applications in catalysis and materials science. |

| Solubility | Generally soluble in organic solvents. | This is important for its use in solution-phase synthesis and processing. |

Table 2: Potential Applications of this compound Metal Complexes

| Application Area | Potential Role of this compound Complex | Metal Ion Examples |

| Catalysis | Homogeneous or heterogeneous catalyst for organic synthesis. | Pd, Rh, Ru, Mn, Co, Fe |

| Materials Science | Precursor for thin films, nanoparticles, or MOFs. | Cu, Zn, Al, Ti, Zr |

| Biomedical | Therapeutic agent or drug delivery vehicle. | Pt, Gd, Ru |

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing 1-cyclohexylpentane-1,3-dione, and what are their critical reaction parameters?

Answer:

A practical approach involves adapting methodologies from structurally related diones. For example, a three-step synthesis avoiding heavy metals (e.g., Hg or explosive reagents) can be optimized, as demonstrated for cycloheptane-1,3-dione . Key steps include:

Cyclohexylation : Introduce the cyclohexyl group via alkylation using cyclohexyl halides under anhydrous conditions (e.g., THF, NaH as base, 0–25°C).

Diketone formation : Employ Claisen condensation between ethyl cyclohexylacetate and a ketone derivative, catalyzed by LDA (Lithium Diisopropylamide) at −78°C.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.

Critical parameters : Temperature control during condensation, inert atmosphere to prevent oxidation, and rigorous solvent drying. Monitor reaction progress via TLC or HPLC .

Basic: How can researchers validate the structural integrity and purity of this compound?

Answer:

Combine spectroscopic and chromatographic techniques:

- NMR : Analyze and NMR spectra to confirm the cyclohexyl moiety (δ 1.2–1.8 ppm for axial protons) and diketone carbonyls (δ 200–210 ppm) .

- IR : Identify carbonyl stretches (~1700–1750 cm) and cyclohexyl C-H bending (~1450 cm).

- GC-MS/HPLC : Quantify purity (>95%) using NIST-standardized retention indices or reverse-phase columns .

- Elemental analysis : Verify C, H, and O percentages against theoretical values (PubChem data ).

Advanced: How can conflicting spectroscopic data (e.g., unexpected carbonyl shifts) be resolved during characterization?

Answer:

Contradictions often arise from tautomerism or solvent effects. Methodological strategies include:

Variable-temperature NMR : Probe tautomeric equilibria (e.g., enol-keto forms) by acquiring spectra at 25°C and −40°C .

Computational modeling : Compare experimental NMR shifts with DFT-calculated values (Gaussian or ORCA software) .

Solvent screening : Test polar (DMSO) vs. nonpolar (CDCl) solvents to assess hydrogen bonding’s impact on carbonyl shifts .

X-ray crystallography : Resolve ambiguity via single-crystal structure determination if tautomers crystallize .

Advanced: What strategies optimize the scalability of this compound synthesis while minimizing byproducts?

Answer:

Scale-up challenges include exothermic reactions and byproduct formation (e.g., over-alkylation). Solutions:

Flow chemistry : Control heat dissipation in condensation steps using microreactors .

Catalyst screening : Replace traditional bases with immobilized catalysts (e.g., polymer-supported DBU) to enhance recyclability .

Byproduct analysis : Use LC-MS to identify impurities (e.g., cyclohexyl adducts) and adjust stoichiometry (limiting alkylating agent) .

Green solvents : Substitute THF with cyclopentyl methyl ether (CPME) for safer large-scale reactions .

Advanced: How can computational tools predict the reactivity of this compound in nucleophilic addition reactions?

Answer:

Leverage quantum mechanical and molecular docking approaches:

DFT calculations : Compute Fukui indices to identify electrophilic sites (e.g., carbonyl carbons) .

MD simulations : Model solvent effects on reaction trajectories (e.g., water vs. toluene) using GROMACS .

Docking studies : Predict interactions with biological targets (e.g., enzyme active sites) via AutoDock Vina, informed by PubChem bioactivity data .

Basic: What safety protocols are essential when handling this compound in the laboratory?

Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid dermal contact (irritant potential).

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (volatile intermediates).

- Waste disposal : Neutralize acidic/byproduct streams with NaHCO before aqueous disposal .

- Emergency measures : Maintain spill kits with absorbents (vermiculite) and ethanol for solvent cleanup .

Advanced: How do steric effects of the cyclohexyl group influence the compound’s reactivity in cyclization reactions?

Answer:

The bulky cyclohexyl moiety imposes steric hindrance, affecting reaction pathways:

Kinetic vs. thermodynamic control : Favors less sterically hindered products (e.g., exo vs. endo cycloadducts).

Solvent dependence : Use low-polarity solvents (hexane) to reduce transition-state crowding .

Catalyst design : Employ chiral phosphine ligands to steer enantioselectivity in asymmetric syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.